Napyradiomycin A2
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Overview
Description
Napyradiomycin A2 is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.
Scientific Research Applications
Antibacterial Properties
Napyradiomycin A2 and its derivatives have demonstrated significant antibacterial activities. For example, derivatives like napyradiomycin SR and 16-dechloro-16-hydroxynapyradiomycin C2 exhibit antibacterial properties (Motohashi et al., 2008). Additionally, studies have shown potent and rapid bactericidal activity of napyradiomycin derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications (Haste et al., 2011).
Anticancer and Cytotoxic Effects
Several napyradiomycin derivatives exhibit moderate cytotoxicities against various human cancer cell lines, indicating their potential as anticancer agents. For instance, specific napyradiomycins have demonstrated cytotoxic effects in colon adenocarcinoma cell lines through the induction of apoptosis (Farnaes et al., 2014).
Anti-inflammatory and Antioxidant Activities
Certain napyradiomycins, like 16Z-19-hydroxynapyradiomycin A1, have shown antioxidant and anti-inflammatory properties. These compounds activate the Nrf2 pathway, known for its defense against oxidative stress, and suppress inflammatory mediators (Choi et al., 2020).
Antifouling Properties
Napyradiomycins have also demonstrated potential in addressing marine biofouling, a significant issue for aquaculture and shipping industries. They have shown efficacy in inhibiting biofilm-forming bacteria and preventing the settlement of certain marine organisms without causing toxicity, making them candidates for antifouling applications (Pereira et al., 2020).
Inhibition of Mitochondrial Complexes
Research has identified napyradiomycin A1 as an inhibitor of mitochondrial complexes I and II, suggesting a potential role in targeting cellular energy metabolism in cancer therapy (Yamamoto et al., 2012).
Properties
CAS No. |
111216-62-7 |
---|---|
Molecular Formula |
C25H30Cl2O6 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |
InChI Key |
MUVCLXZNRJJIGV-IYESRBMVSA-N |
Isomeric SMILES |
CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |
SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Canonical SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
Synonyms |
16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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